molecular formula C14H12N2O2S B3598200 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B3598200
M. Wt: 272.32 g/mol
InChI Key: KBCFQYCORQNWRG-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and furan. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methyl-1,3-benzothiazol-2-amine in the presence of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild reaction conditions using dimethylformamide as the solvent . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent. It has been investigated for its activity against various bacterial and fungal strains.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and potential therapeutic effects.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to its antibacterial and antifungal effects . Molecular docking studies have revealed that the compound binds to the active sites of these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzothiazole and furan moieties, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-4-3-5-11-12(8)15-14(19-11)16-13(17)10-7-6-9(2)18-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCFQYCORQNWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

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